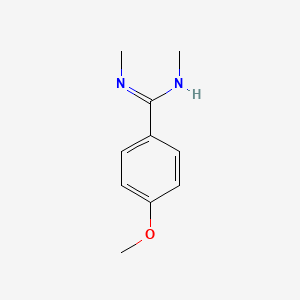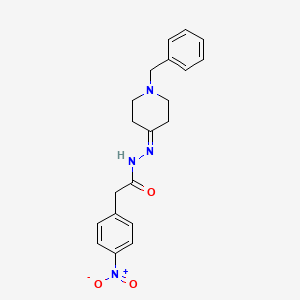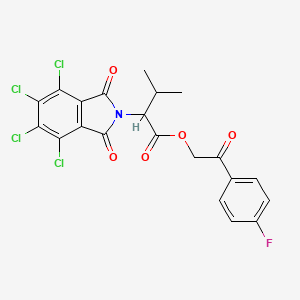
N-(4-ethoxyphenyl)-N'-(1-phenylethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(4-éthoxyphényl)-N’-(1-phényléthyl)éthanediamide est un composé organique qui appartient à la classe des éthanediamides. Ces composés sont caractérisés par la présence de deux groupes amides liés à un squelette éthane.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(4-éthoxyphényl)-N’-(1-phényléthyl)éthanediamide implique généralement la réaction de la 4-éthoxyaniline avec la 1-phényléthylamine en présence d’un agent de couplage approprié. Les agents de couplage courants incluent les carbodiimides comme la N,N’-dicyclohexylcarbodiimide (DCC) ou la N-éthyl-N’-(3-diméthylaminopropyl)carbodiimide (EDC). La réaction est généralement réalisée dans un solvant organique comme le dichlorométhane ou le diméthylformamide (DMF) dans des conditions douces.
Méthodes de production industrielle
La production industrielle du N-(4-éthoxyphényl)-N’-(1-phényléthyl)éthanediamide peut impliquer des procédés de batch ou de flux continu à grande échelle. Le choix de la méthode dépend de facteurs tels que le rendement, la pureté et le coût-efficacité. L’optimisation des conditions réactionnelles, y compris la température, la pression et le temps de réaction, est cruciale pour une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(4-éthoxyphényl)-N’-(1-phényléthyl)éthanediamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir les groupes amides en amines.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène (H₂O₂) et l’acide m-chloroperbenzoïque (m-CPBA).
Réduction : Des agents réducteurs comme l’hydrure de lithium aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome) ou les nucléophiles (par exemple, le méthylate de sodium) peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des N-oxydes, tandis que la réduction peut produire des amines primaires ou secondaires.
Applications de la recherche scientifique
Chimie : En tant que brique élémentaire pour la synthèse de molécules plus complexes.
Biologie : Utilisation potentielle en tant que ligand dans des tests biochimiques.
Médecine : Recherche sur ses propriétés pharmacologiques pour des applications thérapeutiques.
Industrie : Utilisation comme intermédiaire dans la production de produits chimiques de spécialité.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use as an intermediate in the production of specialty chemicals.
Mécanisme D'action
Le mécanisme par lequel le N-(4-éthoxyphényl)-N’-(1-phényléthyl)éthanediamide exerce ses effets dépend de son interaction avec les cibles moléculaires. Celles-ci peuvent inclure des enzymes, des récepteurs ou d’autres protéines. La structure du composé lui permet de se lier à des sites spécifiques, modulant les voies biologiques et produisant les effets désirés.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(4-méthoxyphényl)-N’-(1-phényléthyl)éthanediamide
- N-(4-éthoxyphényl)-N’-(1-phényléthyl)propanediamide
Unicité
Le N-(4-éthoxyphényl)-N’-(1-phényléthyl)éthanediamide est unique en raison de son motif de substitution spécifique, qui influence sa réactivité chimique et ses applications potentielles. La présence à la fois de groupes 4-éthoxyphényl et 1-phényléthyl le distingue des autres éthanediamides, contribuant à ses propriétés distinctes.
Propriétés
Formule moléculaire |
C18H20N2O3 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-N'-(1-phenylethyl)oxamide |
InChI |
InChI=1S/C18H20N2O3/c1-3-23-16-11-9-15(10-12-16)20-18(22)17(21)19-13(2)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,19,21)(H,20,22) |
Clé InChI |
VIFZPAQDRROLAH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methylphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464340.png)
![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(4'-nitrobiphenyl-4-yl)amino]-4-oxobutanoate](/img/structure/B12464352.png)
![3,8A-Dimethyl-5-methylidene-4H,4AH,6H,7H,8H,9H,9AH-naphtho[2,3-B]furan-2-one](/img/structure/B12464355.png)
![4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-3-methylphenyl)imino]methyl}phenol](/img/structure/B12464360.png)




![N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(4-ethylphenyl)acetamide](/img/structure/B12464379.png)
![2-(pyridin-4-ylcarbonyl)-N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]hydrazinecarboxamide](/img/structure/B12464383.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464391.png)

![6-Amino-4-(2-methylthiophen-3-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12464401.png)

